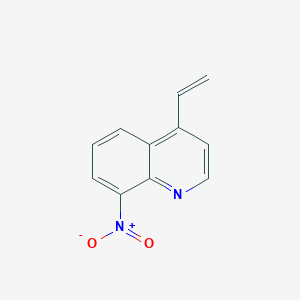![molecular formula C10H16N2O2S B8395408 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal](/img/structure/B8395408.png)
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is an organic compound belonging to the class of biotin and derivatives. These compounds contain a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-D]imidazole ring system and subsequent functionalization to introduce the pentanal group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal involves its interaction with biotin-dependent enzymes. These enzymes catalyze reactions essential for various metabolic pathways. The compound acts as a cofactor, facilitating the transfer of carboxyl groups in carboxylation reactions . The molecular targets include pyruvate carboxylase and other biotin-dependent carboxylases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: The parent compound of the class, essential for various metabolic processes.
Biotinylated Compounds: Derivatives of biotin used in biochemical assays and research.
Uniqueness
5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its role as a biotin derivative also makes it valuable in biological and medical research .
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanal |
InChI |
InChI=1S/C10H16N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h5,7-9H,1-4,6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
ARDNWGMSCXSPBF-CIUDSAMLSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC=O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


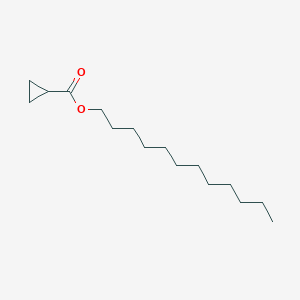
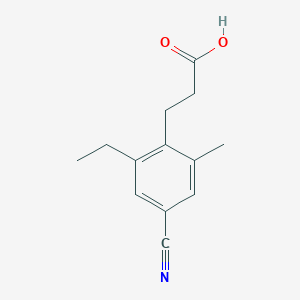
![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)
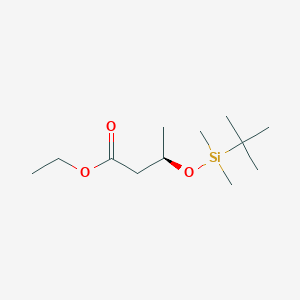

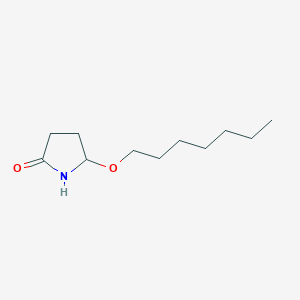
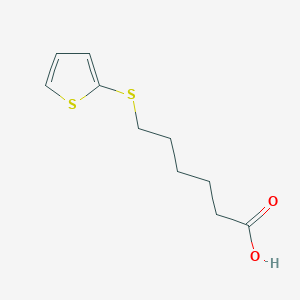
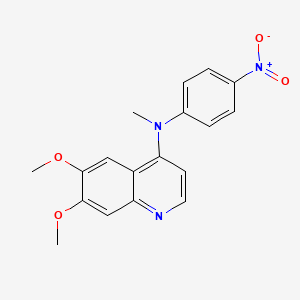
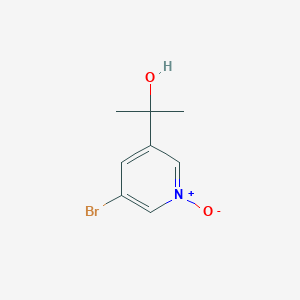
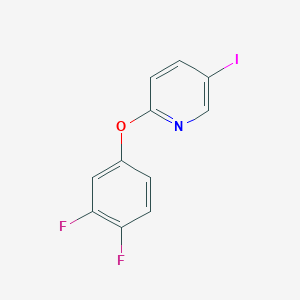
![Ethyl-[1-(4-nitro-phenyl)-pyrrolidin-3-yl]-amine](/img/structure/B8395401.png)
![3-(3-{3-t-Butyl-5-[(isoquinoline-3-carbonyl)-amino]-pyrazol-1-yl}-phenyl)-propionic acid ethyl ester](/img/structure/B8395415.png)
![(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide](/img/structure/B8395419.png)
